REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[O:7][CH:8]([CH3:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1COCC1.[Ni]>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][CH:8]([O:7][C:6]1[CH:16]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[NH2:17])[CH3:15])[CH3:14]
|
Name
|
Ethyl 3-(5-fluoro-2-nitrophenoxy)butanoate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OC(CC(=O)OCC)C)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC(C)OC1=C(C=CC(=C1)F)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |